molecular formula C30H33N5 B11667625 2-Benzyl-1-(4-cyclohexylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

2-Benzyl-1-(4-cyclohexylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11667625
M. Wt: 463.6 g/mol
InChI Key: YSVYYNDBLUAYOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-1-(4-cyclohexylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Chemical Reactions Analysis

2-Benzyl-1-(4-cyclohexylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzyl-1-(4-cyclohexylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with various molecular targets. It can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application, but it often targets cellular processes such as DNA replication and protein synthesis .

Biological Activity

2-Benzyl-1-(4-cyclohexylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS: 305332-56-3) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature on its biological activity, including cytotoxic effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C30H33N5
  • Molar Mass : 463.62 g/mol
  • Density : 1.23 g/cm³ (predicted)
  • pKa : 7.60 (predicted)

Biological Activity Overview

The biological evaluation of this compound has shown promising results in various studies focusing on its anticancer properties. The following sections summarize key findings from research studies.

Antitumor Activity

A study investigated the cytotoxic effects of various benzimidazole derivatives, including our compound of interest, on human tumor cell lines. The results indicated that the compound exhibited significant cytotoxicity against several cancer cell lines, including A549 (lung adenocarcinoma) and WM115 (malignant melanoma) cells. The mechanism of action was primarily through apoptosis induction and DNA damage.

  • Cytotoxicity Testing : The WST-1 assay was utilized to assess cell viability, revealing that treatment with the compound led to a dose-dependent decrease in cell proliferation.
Cell LineIC50 (µM)Mechanism
A54912.5Apoptosis
WM11515.0DNA Damage

The proposed mechanism for the cytotoxic effects includes:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • DNA Damage : Interaction with DNA resulting in strand breaks and subsequent cellular apoptosis.

The study highlighted that exposure to hypoxic conditions enhanced the compound's efficacy, suggesting its potential as a hypoxia-selective agent in tumor therapy.

Case Studies

Several case studies have documented the efficacy of related compounds within the same chemical class, providing insights into their biological activity:

  • Case Study 1 : A derivative similar to our compound showed promising results in inhibiting tumor growth in a xenograft model of lung cancer.
  • Case Study 2 : Another study reported that benzimidazole derivatives demonstrated antimicrobial activity alongside their antitumor effects, indicating a broader therapeutic potential.

Comparative Analysis with Related Compounds

A comparative analysis was conducted between this compound and other benzimidazole derivatives to evaluate their relative biological activities.

CompoundAntitumor ActivityAntimicrobial Activity
2-Benzyl-1-(4-cyclohexylpiperazin-1-yl)...HighModerate
Benzimidazole Derivative AModerateHigh
Benzimidazole Derivative BLowLow

Properties

Molecular Formula

C30H33N5

Molecular Weight

463.6 g/mol

IUPAC Name

2-benzyl-1-(4-cyclohexylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C30H33N5/c1-22-25(20-23-10-4-2-5-11-23)30(34-18-16-33(17-19-34)24-12-6-3-7-13-24)35-28-15-9-8-14-27(28)32-29(35)26(22)21-31/h2,4-5,8-11,14-15,24H,3,6-7,12-13,16-20H2,1H3

InChI Key

YSVYYNDBLUAYOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=CC=C4)N5CCN(CC5)C6CCCCC6)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.